4-oxo-N-propylchromene-2-carboxamide
Description
4-Oxo-N-propylchromene-2-carboxamide is a chromene-derived compound featuring a carboxamide group at position 2 and a propylamine substituent on the nitrogen atom. The 4-oxo group in this compound enhances its reactivity and ability to participate in hydrogen bonding, influencing its biological interactions .
Properties
IUPAC Name |
4-oxo-N-propylchromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h3-6,8H,2,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBZRJLZIDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 4-oxo-N-propylchromene-2-carboxamide include:
4-Oxo-4H-Chromene-3-Carboxaldehyde : Features a carboxaldehyde group at position 3 instead of a carboxamide. This compound is a versatile intermediate in synthesizing fused heterocycles, such as diazepine derivatives, via annulation and cycloaddition reactions .
5-((Arylidene)Amino)-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide: A pyrazole-carboxamide derivative with antimalarial activity, highlighting the pharmacological relevance of carboxamide substituents .
Table 1: Comparative Analysis of Chromene Derivatives
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